molecular formula C25H23N3O4S2 B15082823 Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618078-14-1

Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B15082823
CAS No.: 618078-14-1
M. Wt: 493.6 g/mol
InChI Key: ISOMIDGKEFBVDA-VZCXRCSSSA-N
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Description

Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an indolinone moiety, a thiazolopyrimidine core, and a thiophene ring. These structural features contribute to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common approach is the condensation of 2-oxoindoline derivatives with thiazolopyrimidine intermediates under specific reaction conditions. The process often includes:

    Condensation Reaction: The initial step involves the condensation of 2-oxoindoline with an appropriate aldehyde or ketone to form the indolinone moiety.

    Cyclization: The intermediate product undergoes cyclization with a thiazolopyrimidine precursor in the presence of a suitable catalyst.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.

    Substitution: Substitution reactions can introduce different functional groups, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO₂) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities.

Scientific Research Applications

Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Oxoindoline Derivatives: Compounds with similar indolinone moieties.

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores.

    Thiophene Derivatives: Compounds containing thiophene rings.

Uniqueness

Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its combination of structural features, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

618078-14-1

Molecular Formula

C25H23N3O4S2

Molecular Weight

493.6 g/mol

IUPAC Name

propan-2-yl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23N3O4S2/c1-5-27-16-10-7-6-9-15(16)19(22(27)29)21-23(30)28-20(17-11-8-12-33-17)18(24(31)32-13(2)3)14(4)26-25(28)34-21/h6-13,20H,5H2,1-4H3/b21-19-

InChI Key

ISOMIDGKEFBVDA-VZCXRCSSSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)/C1=O

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OC(C)C)C5=CC=CS5)C1=O

Origin of Product

United States

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